- Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3, Steroids, 2018, 131, 37-45

Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

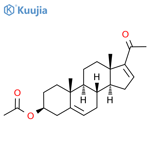

974-23-2 structure

Nombre del producto:16a,17-Epoxy-3b-hydroxypregn-5-en-20-one

Número CAS:974-23-2

MF:C21H30O3

Megavatios:330.461106777191

MDL:MFCD00135147

CID:40432

PubChem ID:24894584

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Propiedades químicas y físicas

Nombre e identificación

-

- 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one

- 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one

- 16,17-Epoxy-3-hydroxypregn-5-en-20-one

- EPOXYPREGNENOLONE

- 16,17-ALPHA EPOXY PREGNENOLONE

- 16,17-EPOXYPREGNENOLONE

- 16ALPHA,17ALPHA-EPOXYPREGNENOLONE

- 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE

- 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE

- 16,17-α Epoxypregnenolone

- 16,17-alpha Epoxy Pregenenolone

- 16α,17α-Epoxypregnenolone

- 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one

- (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)

- 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)

- Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)

- 16,17α-Epoxypregnenolone

- 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one

- 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one

- 16α,17α-Epoxypregn-5-en-3β-ol-20-one

- 16α,17α-Oxidopregnenolone

- 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one

- 5-Pregnen-16α,17α-epoxy-3β-ol-20-one

- NSC 122401

- 16,17alpha-epoxypregnenolone

- 16A,17A-epoxypregnenolone

- 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone

- A Epoxypregnenolone

- STK801868

- AS-69036

- W-100107

- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one

- CHEBI:145045

- 16alpha,17alpha-Oxidopregnenolone

- BBL029913

- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-

- (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one

- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE

- 974-23-2

- A,16

- 16,17-

- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-

- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

- Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-

- 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one

- (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one

- G77967

- CHEMBL2112757

- 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one

- BDBM50407983

- NS00042113

- SCHEMBL9622417

- EINECS 213-548-2

- 16,17a-Epoxypregnenolone

- A)-

- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3

- 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one

- AKOS005622695

-

- MDL: MFCD00135147

- Renchi: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1

- Clave inchi: UQVIXFCYKBWZPJ-XXHSLLPRSA-N

- Sonrisas: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C

Atributos calculados

- Calidad precisa: 330.21900

- Masa isotópica única: 330.219

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 1

- Complejidad: 639

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 8

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 49.8A^2

- Xlogp3: 2.9

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.1800

- Punto de fusión: No data available

- Punto de ebullición: 462.3 °C at 760 mmHg

- Punto de inflamación: 159.4 °C

- índice de refracción: 1.577

- PSA: 49.83000

- Logp: 3.64660

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Wgk Alemania:3

- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Condiciones de almacenamiento:−20°C

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024610-5g |

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |

974-23-2 | 97% | 5g |

¥618 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-10g |

16,17α-Epoxypregnenolone |

974-23-2 | 98% | 10g |

¥ŢŢLjƠ | 2023-07-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-223173A-10 g |

16α,17α-Epoxypregnenolone, |

974-23-2 | 10g |

¥624.00 | 2023-07-11 | ||

| Chemenu | CM276355-100g |

16alpha,17alpha-Epoxypregnenolone |

974-23-2 | 97% | 100g |

$*** | 2023-05-29 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-223173-5 g |

16α,17α-Epoxypregnenolone, |

974-23-2 | 5g |

¥338.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-5g |

16,17α-Epoxypregnenolone |

974-23-2 | 98% | 5g |

¥ɍȣLj | 2023-07-25 | |

| 1PlusChem | 1P00H9EJ-25g |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 97% | 25g |

$220.00 | 2024-04-19 | |

| A2B Chem LLC | AI04539-100mg |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 95% | 100mg |

$85.00 | 2024-05-20 | |

| Aaron | AR00H9MV-5g |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 97% | 5g |

$85.00 | 2024-07-18 | |

| 1PlusChem | 1P00H9EJ-100g |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 97% | 100g |

$757.00 | 2024-04-19 |

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt; 4 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 15 min, 0 °C; overnight

Referencia

- Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from Diosgenin, Russian Journal of Organic Chemistry, 2022, 58(11), 1641-1647

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 4 h, rt

Referencia

- Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21, Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt; 4 h, rt

Referencia

- Synthesis and Identification of Pregnenolone Derivatives as Inhibitors of Isozymes of 5α-Reductase, Archiv der Pharmazie (Weinheim, 2015, 348(11), 808-816

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water

Referencia

- Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivatives, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Hydrogen peroxide Solvents: Methanol ; 24 h, 5 °C

Referencia

- 21-Monohydroxylation of 17β-acetyl steroids using phenyliodosodiacetate: one-step method and its limitations, Pharmaceutical Chemistry Journal, 2011, 45(9), 552-555

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Lead dioxide , Sodium chloride Solvents: Water , Decanediol ; 110 min, 46 °C

1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C

1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C

Referencia

- Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one, China, , ,

Synthetic Routes 19

Synthetic Routes 20

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials

- (3β,16α)-17-Bromo-16-hydroxy-3-methoxypregn-5-en-20-one

- 16-Dehydropregnolone

- 16-Dehydro Pregnenolone Acetate

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Literatura relevante

-

1. Steroid conformations in solid and solution: stereoselective synthesis of (20S)- and (20R)-[20-methyl-labelled]-20-methylpregn-5-ene-3β,17α,20-triolYoshio Osawa,Takuo Makino,Kenyu Shibata,Charles M. Weeks,William L. Duax J. Chem. Soc. Chem. Commun. 1976 991

-

2. Stereochemical role of lone pairs in main-group elements. Part 4. The crystal structure at 120 K of bis(1,4,7,10,13-pentaoxacyclopentadecane)tin(II) bis[trichlorostannate(II)], confirming the sterically inactive tin lone pairEdward Hough,David G. Nicholson,Asha K. Vasudevan J. Chem. Soc. Dalton Trans. 1989 2155

-

3. 803. Modified steroid hormones. Part XXIV. 16α,17α-Iso-propylidenedioxy-6α-methylpregn-4-ene-3,20-dioneB. Ellis,S. P. Hall,V. Petrow,S. Waddington-Feather J. Chem. Soc. 1961 4111

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides Glucocorticoides/mineralocorticoides, progestágenos y derivados

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides esteroides pregnanos Glucocorticoides/mineralocorticoides, progestágenos y derivados

974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one) Productos relacionados

- 1922-48-1(Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)-)

- 890928-81-1(24,25-Epoxytirucall-7-en-3,23-dione)

- 1097-51-4(16a,17a-Epoxyprogesterone)

- 34209-81-9(16,17-Epoxypregnenolone Acetate)

- 1226432-36-5(1-(4-methanesulfonylpiperazin-1-yl)-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}ethan-1-one)

- 2228468-85-5(tert-butyl N-{2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-chlorophenyl}carbamate)

- 1207030-56-5(4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole)

- 883898-98-4(2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester)

- 1202076-02-5(2-(azetidin-3-yl)acetic acid; trifluoroacetic acid)

- 1171567-16-0(1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:974-23-2)16,17-Epoxypregnenolone

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:974-23-2)16,17-Epoxypregnenolone

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe